molecular formula C15H15F4N3OS B1397807 N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 1217486-95-7

N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No. B1397807
M. Wt: 361.4 g/mol
InChI Key: RPNZZMDTYLPKSL-UHFFFAOYSA-N
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Description

“N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic compound. It contains several functional groups including a fluoromethyl group, a pyridinyl group, a thiazolyl group, and an acetamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluoromethyl and trifluoromethyl groups would likely add a significant amount of electronegativity to the molecule.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of different chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups.


Scientific Research Applications

Antiproliferative Activity

Research on pyridine linked thiazole derivatives, similar in structure to the compound , has shown promising antiproliferative activity against various cancer cell lines. For instance, a study by Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds that demonstrated significant anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines, with IC50 values in the range of 5.36-8.76 μM. This suggests the potential of such compounds in cancer therapy research Alaa M. Alqahtani & A. Bayazeed, 2020.

Metabotropic Glutamate Receptor Imaging

In neuroscience, fluorinated thiazole derivatives have been explored for imaging brain receptors. Siméon et al. (2007) developed a fluorinated derivative for positron emission tomography (PET) imaging of metabotropic glutamate subtype-5 receptors (mGluR5) in the brain. The compound demonstrated high affinity and stability, suggesting its utility in neuroimaging studies F. Siméon et al., 2007.

Enzyme Inhibition

Thiazole derivatives are also investigated for their enzyme inhibitory properties. Stec et al. (2011) explored various heterocycles, including thiazole analogs, for their potential to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial enzymes in cancer pathways. This research underscores the therapeutic potential of such compounds in targeting enzymatic pathways involved in diseases Markian M Stec et al., 2011.

Anticancer Properties

The development of novel pyridine-thiazole hybrid molecules has been a focus due to their potential anticancer properties. Ivasechko et al. (2022) synthesized such hybrids, demonstrating significant antiproliferative activity against various cancer cell lines, including leukemia and glioblastoma, indicating the potential for these compounds as anticancer agents I. Ivasechko et al., 2022.

Safety And Hazards

As with any chemical compound, handling “N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

The future study and use of this compound would likely depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.


properties

IUPAC Name

N-[4-(fluoromethyl)-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3OS/c1-8(23)21-13-22-10(7-16)12(24-13)9-4-5-20-11(6-9)14(2,3)15(17,18)19/h4-6H,7H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNZZMDTYLPKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C2=CC(=NC=C2)C(C)(C)C(F)(F)F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
Reactant of Route 4
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N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
Reactant of Route 5
N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

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